D-Luciferin sodium salt
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Overview
Description
D-Luciferin Sodium, also known as (S)-4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-4-thiazolecarboxylic acid sodium salt, is a bioluminescent substrate commonly used in various biological and chemical applications. It is the sodium salt form of D-Luciferin, a compound that emits light when oxidized in the presence of the enzyme luciferase, adenosine triphosphate (ATP), and oxygen. This reaction is the basis for bioluminescence in fireflies and is widely utilized in scientific research for imaging and assay purposes .
Mechanism of Action
Target of Action
D-Luciferin sodium salt primarily targets the luciferase enzyme . Luciferase is a bioluminescent enzyme found in many bioluminescent organisms, and it’s widely used in biotechnology, especially in in vivo imaging technology .
Mode of Action
The mode of action of D-Luciferin involves a reaction with the luciferase enzyme in the presence of ATP and magnesium ions . In this reaction, D-Luciferin (the substrate) is oxidized to emit light . The light quantum number is positively correlated with the concentration of luciferase .
Biochemical Pathways
The primary biochemical pathway affected by D-Luciferin is the luciferin-luciferase luminescence pathway . In this pathway, luciferase catalyzes the oxidation of D-Luciferin in the presence of ATP and magnesium ions, resulting in the emission of light . This bioluminescent reaction is used for ATP monitoring to measure cell viability and bacterial count .
Pharmacokinetics
The pharmacokinetics of this compound primarily involve its solubility and stability. This compound is water-soluble , which facilitates its distribution in the body. It’s important to note that d-luciferin can form dehydroluciferin in the presence of ultraviolet light and/or moisture .
Result of Action
The result of D-Luciferin’s action is the emission of light, which can be detected using bioluminescence imaging (BLI) to monitor disease progression or drug efficacy in real time . The intensity of the emitted light is proportional to the concentration of luciferase, allowing for the indirect measurement of cell viability and bacterial count .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . The excitation of D-Luciferin is pH-dependent, while its emission is pH-independent . Furthermore, the light emitted by D-Luciferin shifts from yellow-green to red in vivo at 37°C . It’s also worth noting that D-Luciferin is sensitive to light and oxygen, and in its powder form, it’s sensitive to moisture .
Biochemical Analysis
Biochemical Properties
D-Luciferin Sodium Salt plays a crucial role in biochemical reactions, particularly in the production of light in the presence of the enzyme luciferase . The ATP-dependent oxidation of this compound by luciferase produces light . This system is employed as a reporter in plants, bacteria, and mammalian cells .
Cellular Effects
This compound influences cell function by enabling the real-time, noninvasive monitoring of disease progression and/or drug efficacy in model systems through Bioluminescence Imaging (BLI) . It is also used to detect cellular viability with imaging and microplate assays .
Molecular Mechanism
The molecular mechanism of this compound involves its oxidation by the enzyme luciferase in the presence of ATP and Mg2+ as cofactors . This reaction emits a characteristic yellow-green emission in the presence of oxygen, which shifts to red light in vivo at 37°C .
Temporal Effects in Laboratory Settings
The chemiluminescence from the reaction of this compound and luciferase peaks within seconds, with light output that is proportional to luciferase activity or ATP concentrations . The product’s stability and long-term effects on cellular function are observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It is often used in research animals such as rats or mice for investigation .
Metabolic Pathways
This compound is involved in the metabolic pathway that includes the enzyme luciferase . The reaction it participates in utilizes ATP and Mg2+ as cofactors .
Transport and Distribution
This compound is readily soluble in aqueous buffers . It can cross cell membranes efficiently when caged .
Subcellular Localization
The subcellular localization of this compound is not specific as it can cross cell membranes . Once inside the cell, a pulse of this compound can be released by UV photolysis, or a continuous supply of active this compound can be slowly formed by the action of intracellular esterases found in most eukaryotic cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Luciferin Sodium typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2-cyano-6-hydroxybenzothiazole with thioglycolic acid to form 2-(6-hydroxy-2-benzothiazolyl)-4-thiazolidinone.
Cyclization: This intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide, to yield D-Luciferin.
Salt Formation: Finally, D-Luciferin is converted to its sodium salt form by neutralizing with sodium hydroxide.
Industrial Production Methods: Industrial production of D-Luciferin Sodium follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the intermediate compounds.
Purification: Purification steps, including recrystallization and chromatography, to ensure high purity.
Quality Control: Rigorous quality control measures to verify the purity and activity of the final product
Types of Reactions:
Oxidation: D-Luciferin Sodium undergoes oxidation in the presence of luciferase, ATP, and oxygen to produce oxyluciferin, carbon dioxide, adenosine monophosphate (AMP), and light.
Reduction: It can be reduced back to its original form under specific conditions.
Substitution: Various substitution reactions can occur at the benzothiazole ring, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Requires luciferase, ATP, and oxygen.
Reduction: Typically involves reducing agents like sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products:
Oxyluciferin: The primary product of the oxidation reaction.
Substituted Derivatives: Depending on the substitution reactions performed
Scientific Research Applications
D-Luciferin Sodium has a wide range of applications in scientific research:
Bioluminescent Imaging: Used in in vivo imaging to monitor disease progression, gene expression, and drug efficacy in real-time.
Gene Reporter Assays: Utilized to study gene expression and regulation.
ATP Assays: Employed to measure cellular ATP levels, indicating cell viability and metabolic activity.
High-Throughput Screening: Used in drug discovery to screen for potential therapeutic compounds.
Environmental Monitoring: Applied in detecting contamination and pollution in ecosystems .
Comparison with Similar Compounds
Coelenterazine: Another bioluminescent substrate used in marine organisms.
Cypridina Luciferin: Found in marine ostracods and used in similar applications.
Bacterial Luciferin: Utilized by certain bacteria for bioluminescence.
Comparison:
Aqueous Solubility: D-Luciferin Sodium has greater aqueous solubility compared to coelenterazine.
Quantum Yield: D-Luciferin Sodium exhibits a higher quantum yield, making it more efficient in producing light.
Toxicity: It has lower toxicity compared to other luciferins, making it suitable for in vivo applications .
D-Luciferin Sodium stands out due to its high efficiency, low toxicity, and versatility in various scientific applications, making it an invaluable tool in modern research.
Properties
CAS No. |
103404-75-7 |
---|---|
Molecular Formula |
C11H8N2NaO3S2 |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
sodium;(4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H8N2O3S2.Na/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16;/h1-3,7,14H,4H2,(H,15,16);/t7-;/m1./s1 |
InChI Key |
GORHDQYMKFFQDQ-OGFXRTJISA-N |
SMILES |
C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].[Na+] |
Isomeric SMILES |
C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O.[Na] |
Canonical SMILES |
C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O.[Na] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
D-Luciferin Sodium |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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